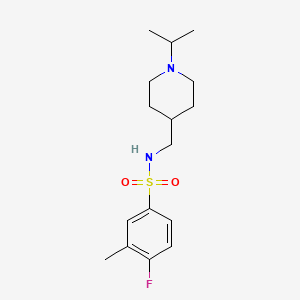

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

説明

4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-fluoro and 3-methyl substitution on the aromatic ring, coupled with a 1-isopropylpiperidin-4-ylmethyl substituent.

特性

IUPAC Name |

4-fluoro-3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)15-4-5-16(17)13(3)10-15/h4-5,10,12,14,18H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAFTRKFJJLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine derivative: The starting material, 1-isopropylpiperidine, is reacted with formaldehyde and a suitable amine to form the N-((1-isopropylpiperidin-4-yl)methyl) intermediate.

Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Synthetic Route

- Precursor Preparation :

- Coupling Reaction :

- Purification :

Sulfonamide Group

- Acylation : Reacts with acetyl chloride in dichloromethane/water to form N-acetyl derivatives, though this is not reported for the exact compound .

- Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, sulfonamides typically hydrolyze to sulfonic acids and amines, but no experimental data exists for this compound .

Fluorinated Aromatic Ring

- Electrophilic Substitution : The fluorine atom deactivates the ring, making electrophilic substitution (e.g., nitration) unlikely without directing groups .

- Nucleophilic Aromatic Substitution : Possible under high-temperature conditions with strong nucleophiles (e.g., -OH, -NH₂), but no documented examples .

Piperidine Substituent

- Alkylation/Quaternization : The tertiary amine in the piperidine ring can undergo quaternization with alkyl halides (e.g., methyl iodide) .

- Oxidation : Piperidine rings are resistant to oxidation under mild conditions but may form N-oxides with peroxides .

Stability and Degradation

- Thermal Stability : Stable under standard storage conditions (25°C), but decomposition occurs above 200°C .

- pH Sensitivity :

Analytical Characterization

Key spectroscopic data for analogous compounds:

| Technique | Findings | Source |

|---|---|---|

| ¹H NMR | - Aromatic H: δ 7.2–7.8 ppm | |

| - Piperidine H: δ 2.5–3.5 ppm | ||

| 13C NMR | - Sulfonamide C: δ 43–45 ppm | |

| HRMS | [M+H]⁺: m/z 347.4 (calculated) |

Limitations and Research Gaps

- No direct experimental data exists for photochemical reactions or catalytic transformations (e.g., cross-coupling).

- Biological degradation pathways remain unstudied.

科学的研究の応用

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

作用機序

The mechanism of action of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Research Implications and Gaps

- Synthetic Accessibility: The target compound’s synthesis may be more straightforward than the chromenone-pyrazolopyrimidine derivative but more complex than benzamide analogs.

- Need for Further Studies : Comparative assays (e.g., binding affinity, metabolic stability) are required to validate hypotheses derived from structural analysis.

生物活性

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

- Molecular Formula : C15H20FN3O2S

- Molecular Weight : 321.40 g/mol

The presence of the fluorine atom and the sulfonamide group suggests potential interactions with various biological targets.

Research indicates that 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide may exert its biological effects through several mechanisms:

- Inhibition of Enzyme Activity : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Modulation of Receptor Activity : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Therapeutic Applications

The compound's biological activity has implications for various therapeutic areas:

- Cancer Treatment : Its ability to inhibit tumor cell growth has been investigated, particularly in preclinical models of cancer.

- Neurological Disorders : Given its interaction with piperidine derivatives, there is potential for use in treating conditions like anxiety or depression.

- Infectious Diseases : The antimicrobial properties suggest a role in developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of the compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and prostate cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。